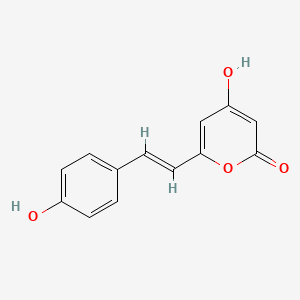
Bisnoryangonin
Overview
Description
Bisnoryangonin is a member of the class of compounds known as styrenes . It is a styrylpyrone compound that is produced in engineered Escherichia coli . The molecular formula of Bisnoryangonin is C13H10O4 .
Synthesis Analysis
The synthesis of Bisnoryangonin involves a cDNA clone (named pnpks), which shows high homology to the known chalcone synthase (CHS)-like type III PKS, obtained from the leaves of Piper nigrum . The PnPKS protein with ferulic acid catalyzes lactonization instead of chalcone or stilbene formation . The new product was characterized as a styrylpyrone, 11-methoxy-bisnoryangonin, which is the lactonization compound of a linear triketide formed as the reaction product of PnPKS protein with ferulic acid .
Molecular Structure Analysis
The molecular structure of Bisnoryangonin is characterized by an ethenylbenzene moiety . The average mass of Bisnoryangonin is 230.216 Da and the monoisotopic mass is 230.057907 Da .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Bisnoryangonin include the condensation of one molecule of p-coumaryl CoA with three molecules of malonyl-CoA . These intermediates usually undergo an intramolecular C5-oxygen to C1 lactonization to give rise to heterocyclic truncation products .
Physical And Chemical Properties Analysis
Bisnoryangonin is practically insoluble in water and is a very weakly acidic compound based on its pKa . The melting point of Bisnoryangonin is 200-205 °C, and the boiling point is predicted to be 440.3±45.0 °C . The density of Bisnoryangonin is predicted to be 1.533±0.06 g/cm3 .
Scientific Research Applications
Enzymatic Synthesis in Higher Plants : Bisnoryangonin is formed from p-coumaroyl-CoA and malonyl-CoA by cell-free extracts from Petroselinum hortense cultures, supporting the mechanism of pyrone ring synthesis according to the “acetate rule” (Kreuzaler & Hahlbrock, 1975).
Analysis in Fungal Metabolites : Bisnoryangonin was identified in potentially psychoactive mushrooms Gymnopilus punctifolius and Amania pantherina, analyzed using GLC--mass spectrometry (Repke, Leslie, & Kish, 1978).
Antimicrobial Activity : Studies show bisnoryangonin's inhibitory responses against Gram-positive organisms, including Mycobacterium smegmatis, albeit with lower activity compared to clinically useful antibiotics (Benedict & Brady, 1972).
Artificial Biosynthesis in Escherichia coli : Bisnoryangonin was produced in E. coli through an artificial biosynthetic pathway, providing a reference for the biological manufacture of styrylpyrone compounds (Heo et al., 2021).
Biosynthesis in Equisetum arvense : Detected in cell-free extracts from Equisetum arvense gametophytes, bisnoryangonin is formed from malonyl-CoA and hydroxycinnamoyl-CoA precursors by styrylpyrone synthase (Beckert et al., 1997).
Presence in Australian Cortinarius Species : Bisnoryangonin is identified in the Australian Cortinarius abnormis, a species previously assumed to contain compounds associated with the Strophariaceae family (Watling et al., 1992).
Mechanism of Action
Future Directions
The production of 11-methoxy-bisnoryangonin from an engineered tyrosine overproducing strain was 8.5-fold higher than that of the parental E. coli strain harboring five genes in two plasmids . This study provides a useful reference for establishing the biological manufacture of styrylpyrone compounds .
properties
IUPAC Name |
4-hydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]pyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c14-10-4-1-9(2-5-10)3-6-12-7-11(15)8-13(16)17-12/h1-8,14-15H/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVQWHLMVLOZPX-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=O)O2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=CC(=O)O2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301038265 | |
| Record name | Bisnoryangonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301038265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bisnoryangonin | |
CAS RN |
13709-27-8 | |
| Record name | Bisnoryangonin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013709278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bisnoryangonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301038265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




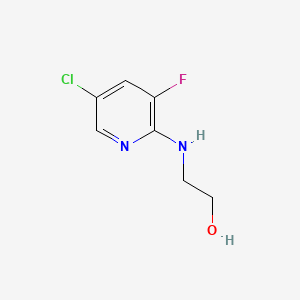
![3'-Fluoro-5-methoxy-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B577587.png)
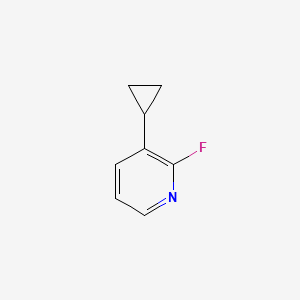
![3'-(Benzyloxy)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B577589.png)


![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B577593.png)
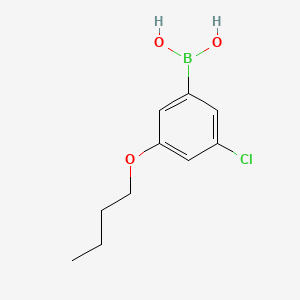
![Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B577596.png)

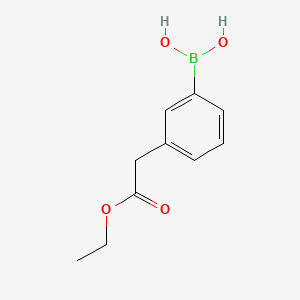
![2,6-Diazaspiro[3.4]octan-7-one](/img/structure/B577600.png)
![Tert-butyl 4-((4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-ylamino)methyl)piperidine-1-carboxylate](/img/structure/B577603.png)